molecular formula C24H34O4 B1676147 酢酸メドロキシプロゲステロン CAS No. 71-58-9

酢酸メドロキシプロゲステロン

カタログ番号: B1676147
CAS番号: 71-58-9
分子量: 386.5 g/mol
InChIキー: PSGAAPLEWMOORI-XUSCINHXSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

酢酸メドロキシプロゲステロン: は、天然に存在するステロイドホルモンであるプロゲステロンの合成誘導体です。医学において広く使用されており、特にホルモン療法や避妊薬に用いられています。酢酸メドロキシプロゲステロンは、プロゲステロン様作用が知られており、これは体がプロゲステロンと同様の効果を模倣することを意味します。一般的に、子宮出血異常、無月経などの治療やホルモン補充療法の一環として使用されます。

作用機序

酢酸メドロキシプロゲステロンは、プロゲステロンの作用を模倣することで効果を発揮します。子宮、卵巣、乳腺などの標的組織のプロゲステロン受容体に結合します。 この結合は、性腺刺激ホルモンの分泌を阻害し、卵胞の成熟と排卵を阻止します . さらに、子宮頸管粘液の増粘を引き起こし、精子の侵入に対する障壁となります .

生化学分析

Biochemical Properties

Medroxyprogesterone acetate interacts with various enzymes, proteins, and other biomolecules. It is metabolized in the liver through hydroxylation, a process involving the enzyme Cytochrome P450 3A4 . This interaction plays a crucial role in the drug’s bioavailability and its overall effect on the body.

Cellular Effects

Medroxyprogesterone acetate has significant effects on various types of cells and cellular processes. For instance, it has been shown to induce cell proliferation in human breast cancer cells . This is achieved through the up-regulation of Cyclin D1 expression via the Phosphatidylinositol 3-Kinase/Akt/Nuclear Factor-κB cascade .

Molecular Mechanism

The molecular mechanism of Medroxyprogesterone acetate involves its binding to progesterone and glucocorticoid receptors . It inhibits the secretion of gonadotropins, which primarily prevents follicular maturation and ovulation, and causes thickening of cervical mucus . These actions contribute to its contraceptive effect.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Medroxyprogesterone acetate change over time. For instance, the concentration of Medroxyprogesterone acetate decreases exponentially until it becomes undetectable between 120-200 days following injection . This suggests that the drug’s effects on cellular function may diminish over time.

Dosage Effects in Animal Models

In animal models, the effects of Medroxyprogesterone acetate vary with different dosages. For instance, in dogs and cats, it is used to control the reproductive cycle. Prolonged treatment or excessively high doses can lead to a variety of systemic disorders, including mammary tumors and diabetes mellitus .

Metabolic Pathways

Medroxyprogesterone acetate is involved in several metabolic pathways. It is metabolized in the liver through hydroxylation, reduction, and conjugation . The Cytochrome P450 3A4 enzyme plays a significant role in this process .

Transport and Distribution

Medroxyprogesterone acetate is transported and distributed within cells and tissues. It is administered orally, sublingually, or through intramuscular or subcutaneous injection . Once in the body, it binds to albumin, with a protein binding rate of 88% .

準備方法

合成ルートと反応条件: 酢酸メドロキシプロゲステロンの合成には、いくつかの工程が含まれます。

    ケタール化: 17α-ヒドロキシプロゲステロンは、パラトルエンスルホン酸の存在下、エチレングリコールと反応してケタールを形成します。

    エポキシ化: ケタールは、無水酢酸ナトリウムの過酢酸溶液を用いてエポキシ化反応を受け、エポキシドを形成します。

    グリニャール反応: エポキシドは、メチルマグネシウムブロミドと反応し、続いて希硫酸で加水分解してグリニャール生成物を形成します。

    脱保護: グリニャール生成物は、氷酢酸で加水分解して保護基を除去し、5α, 17α-ジヒドロキシ-6β-メチルプロゲステロンが得られます。

    水素化: 化合物は、塩化水素で水素化転移を受け、6α-メチル-17α-ヒドロキシプロゲステロンを形成します。

    アセチル化: 最後に、化合物は酢酸と無水酢酸でアセチル化され、酢酸メドロキシプロゲステロンが生成されます.

工業生産方法: 酢酸メドロキシプロゲステロンの工業生産は、同様の合成ルートに従いますが、大規模生産に最適化されています。 このプロセスでは、パラジウム担持炭素のような貴金属触媒の使用を避け、コスト削減と安全性向上を実現しています .

化学反応の分析

反応の種類: 酢酸メドロキシプロゲステロンは、次のようなさまざまな化学反応を受けます。

    酸化: さまざまな誘導体を形成するために酸化することができます。

    還元: 還元反応は、官能基を修飾することができます。

    置換: 置換反応は、分子に新しい官能基を導入することができます。

一般的な試薬と条件:

    酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

    還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

    置換: ハロゲン化剤と求核剤は、置換反応で一般的に使用されます。

主要な生成物: これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はヒドロキシル化誘導体を生成する可能性がありますが、還元は脱酸素化化合物を生成する可能性があります。

科学研究への応用

酢酸メドロキシプロゲステロンは、幅広い科学研究に用いられています。

特性

Key on ui mechanism of action

Medroxyprogesterone acetate (MPA) inhibits the production of gonadotropin, preventing follicular maturation and ovulation, which is responsible for it’s ability to prevent pregnancy. This action also thins the endometrium. MPA reduces nuclear estrogen receptors and DNA synthesis in epithelial cells of the endometrium. MPA can also induce p53 dependant apoptosis in certain cancer cell lines, and inhibit GABA-A receptors.

CAS番号

71-58-9

分子式

C24H34O4

分子量

386.5 g/mol

IUPAC名

[(10R,13S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C24H34O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h13-14,18-20H,6-12H2,1-5H3/t14?,18?,19?,20?,22-,23+,24+/m1/s1

InChIキー

PSGAAPLEWMOORI-XUSCINHXSA-N

SMILES

CC1CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C

異性体SMILES

CC1CC2C(CC[C@]3(C2CC[C@@]3(C(=O)C)OC(=O)C)C)[C@@]4(C1=CC(=O)CC4)C

正規SMILES

CC1CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C

外観

White to off-white crystalline powder.

melting_point

405 to 408 °F (NTP, 1992)

Key on ui other cas no.

71-58-9

物理的記述

Medroxyprogesterone acetate is an odorless white to off-white microcrystalline powder. (NTP, 1992)

ピクトグラム

Irritant; Health Hazard

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

less than 1 mg/mL at 73 °F (NTP, 1992)

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

(6 alpha)-17-(Acetoxy)-6-methylpregn-4-ene-3,20-dione
6 alpha Methyl 17alpha hydroxyprogesterone Acetate
6-alpha-Methyl-17alpha-hydroxyprogesterone Acetate
Curretab
Cycrin
Depo Medroxyprogesterone Acetate
Depo Provera
Depo-Medroxyprogesterone Acetate
Depo-Provera
DepoProvera
Farlutal
Gestapuran
Medroxyprogesterone 17 Acetate
Medroxyprogesterone 17-Acetate
Medroxyprogesterone 17-Acetate, (6 alpha,17 alpha)-Isomer
Medroxyprogesterone 17-Acetate, (6 beta)-Isomer
Medroxyprogesterone Acetate
Perlutex
Pregn-4-ene-3,20-dione, 17-(acetyloxy)-6-methyl-, (6alpha)-
Provera
Veramix

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Medroxyprogesterone acetate
Reactant of Route 2
Reactant of Route 2
Medroxyprogesterone acetate
Reactant of Route 3
Reactant of Route 3
Medroxyprogesterone acetate
Reactant of Route 4
Reactant of Route 4
Medroxyprogesterone acetate
Reactant of Route 5
Reactant of Route 5
Medroxyprogesterone acetate
Reactant of Route 6
Medroxyprogesterone acetate
Customer
Q & A

    A: MPA primarily acts by binding to and activating the progesterone receptor. [, , ] This interaction influences gene expression, leading to diverse physiological effects depending on the target tissue. [, , ] For instance, in the uterus, MPA induces endometrial atrophy, while in the ovaries, it suppresses ovulation by inhibiting gonadotropin release. [, , ]

      A: While primarily a progestin, research suggests MPA also exhibits androgenic activity, potentially impacting its overall effect profile. [, , ] For example, MPA has been shown to influence serum lipid profiles differently than transdermal estradiol alone. [, ] This highlights the complexity of MPA's action and the need for further research to fully elucidate its interactions with different hormonal pathways.

        A: Particle size significantly impacts MPA's oral absorption. Micronized formulations demonstrate significantly higher bioavailability compared to non-micronized versions. [] This highlights the importance of formulation in optimizing MPA's therapeutic efficacy.

          A: Yes, both oral and intramuscular MPA administration can significantly suppress testosterone levels in males. [] Interestingly, the intramuscular route tends to prolong this suppressive effect compared to oral administration. [] This suggests differences in MPA's pharmacokinetic profile depending on the route of administration.

            A: Research indicates a complex interplay between MPA, estrogen, and growth hormone (GH). [] In ovariectomized dogs, MPA administration following estradiol priming led to a synergistic increase in GH levels, surpassing levels achieved with MPA alone. [] This emphasizes the interconnected nature of hormonal pathways and MPA's influence on them.

                A: MPA is utilized in managing heavy menstrual bleeding, but research indicates the levonorgestrel-releasing intrauterine system may be more effective. [] A study directly comparing the two treatments found significantly greater menstrual blood loss reduction and higher treatment success rates with the levonorgestrel-releasing system. [] This suggests considering individual patient factors and treatment goals when choosing between MPA and other options.

                A: Studies suggest MPA holds promise in mitigating certain chemotherapy-induced side effects. For instance, short-term MPA therapy showed efficacy in reducing gastrointestinal reactions like nausea and vomiting in cancer patients undergoing chemotherapy. [] Additionally, MPA combined with ondansetron showed a more significant reduction in chemotherapy-induced vomiting and bone marrow suppression compared to ondansetron alone. [] These findings highlight MPA's potential in improving the quality of life for cancer patients undergoing chemotherapy.

                A: While MPA is generally considered safe for short-term use, long-term use has been linked to potential concerns. Research suggests chronic use of injectable MPA may lead to uterine changes, including a decrease in uterine size and endometrial thickness. [] Further research is necessary to ascertain the long-term implications of these changes.

                A: MPA exhibits immunomodulatory effects, particularly in the context of HIV-1 infection. [, ] Studies indicate MPA may increase HIV-1 susceptibility, potentially by influencing the vaginal microbiome and immune responses. [] This highlights the importance of considering MPA's immunomodulatory effects, especially in individuals at risk of HIV-1 infection.

                A: Research continues to explore ways to optimize MPA delivery and formulation for enhanced efficacy and patient compliance. For instance, slow-release injectable formulations of MPA have been developed for use in veterinary medicine, demonstrating prolonged effects on egg production in Japanese quail. [] Such advancements in drug delivery technology hold promise for improving MPA's therapeutic applications in both human and veterinary medicine.

              試験管内研究製品の免責事項と情報

              BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。